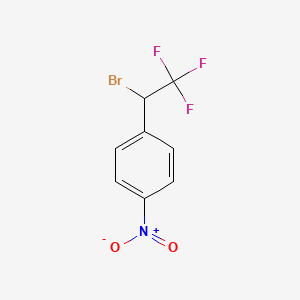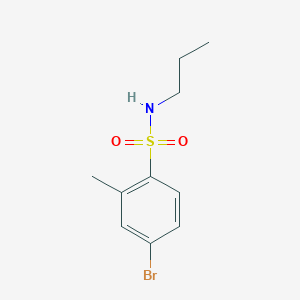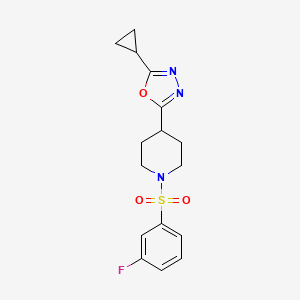
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H6BrF3 . It has a molecular weight of 239.03 .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromo-2,2,2-trifluoroethyl)benzene” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . This indicates that the molecule consists of a benzene ring with a bromo-trifluoroethyl group attached . Physical And Chemical Properties Analysis
“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis Applications The reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids demonstrates the potential for novel synthesis pathways. Ernst et al. (2013) discovered that these radical anions exhibit unique reactivity in room temperature ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions through a DISP type mechanism. This suggests a potential application in synthetic chemistry, where the stabilization of charged products in ionic solvents could offer new routes for synthesizing organic compounds (Ernst et al., 2013).
Material Science and Photovoltaic Research In the field of material science, especially in polymer solar cells, 1-Bromo-4-Nitrobenzene has been used as a fluorescent inhibitor to improve device performance. Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, leading to a significant enhancement in power conversion efficiency. This was attributed to the formation of electron transfer complexes, indicating that compounds like 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene could have applications in improving the efficiency of photovoltaic devices (Fu et al., 2015).
Electrochemical Applications The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid was studied by Ernst et al. (2014), demonstrating a facile route for the formation of arylzinc compounds. This process involves an EC mechanism where the radical anions react with the zinc electrode to form arylzinc products. Such findings point to potential applications in electrochemical syntheses and the development of new methodologies for generating functionalized organic compounds (Ernst et al., 2014).
Analytical Chemistry Applications Research into the determination of potentially genotoxic impurities in pharmaceuticals highlights the analytical applications of bromo-nitrobenzene compounds. Raman et al. (2017) developed sensitive methods for determining impurities like 1-(bromomethyl)-4-nitrobenzene in rizatriptan benzoate using LC–MS, demonstrating the utility of these compounds as markers or standards in high-precision analytical settings (Raman et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJGOCYMGKERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B2395730.png)

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
![(3-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2395739.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)